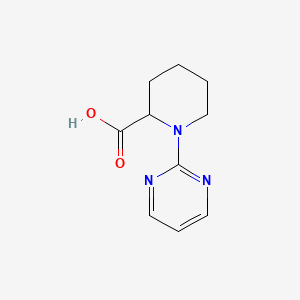

1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid

Descripción

BenchChem offers high-quality 1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-pyrimidin-2-ylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(15)8-4-1-2-7-13(8)10-11-5-3-6-12-10/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKENNNIZCVLEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1102854-35-2 | |

| Record name | 1-(pyrimidin-2-yl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pharmacophore Fusion: Pyrimidinyl-Substituted Pipecolic Acid Derivatives

Executive Summary: The Structural Logic

In modern drug discovery, the fusion of pipecolic acid (piperidine-2-carboxylic acid) with pyrimidine heterocycles represents a strategic convergence of conformational control and electronic versatility.

Pipecolic acid, a non-proteinogenic homolog of proline, acts as a critical conformational constraint . It restricts the dihedral angles (

This guide details the synthetic architecture, structure-activity relationship (SAR) logic, and experimental protocols for developing these derivatives, focusing on their utility in FKBP12 modulation and GPCR targeting .

Synthetic Methodologies: Constructing the Core

The synthesis of

Pathway Selection: vs. Buchwald-Hartwig

Two primary routes dominate the literature. The choice depends heavily on the electronics of the pyrimidine ring.

| Parameter | Method A: Nucleophilic Aromatic Substitution ( | Method B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) |

| Substrate Scope | Electron-deficient pyrimidines (e.g., 2-chloro-4-nitropyrimidine). | Electron-rich or neutral pyrimidines. |

| Mechanism | Addition-Elimination (Meisenheimer complex). | Oxidative Addition |

| Key Reagents | Base ( | Pd source ( |

| Temperature | ||

| Yield (Typical) | 65% - 90% | 50% - 85% |

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the divergence based on pyrimidine activation.

Figure 1: Decision tree for the N-arylation of pipecolic acid esters. Route selection is dictated by the electrophilicity of the halopyrimidine.

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-1-(pyrimidin-2-yl)piperidine-2-carboxylic acid via the

Materials

-

Substrate: L-Pipecolic acid ethyl ester hydrochloride (1.0 eq).

-

Reagent: 2-Chloropyrimidine (1.2 eq).

-

Base:

-Diisopropylethylamine (DIEA) (3.0 eq). -

Solvent: Anhydrous Dimethylformamide (DMF).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve L-pipecolic acid ethyl ester HCl (5.0 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add DIEA (15.0 mmol) dropwise at

. Allow the mixture to stir for 15 minutes to ensure free amine formation. -

Addition: Add 2-chloropyrimidine (6.0 mmol) in one portion.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to

under an inert atmosphere (-

Process Control: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. Look for the disappearance of the pipecolate starting material (

).

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (

) and brine ( -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography ( -

Hydrolysis (Optional for Free Acid): Dissolve the ester in THF:MeOH:H2O (3:1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify to pH 3 with 1N HCl and extract with DCM.

Validation Criteria (Self-Validating System)

-

1H NMR (CDCl3): The

-proton of the pipecolic ring typically appears as a doublet of doublets around -

Rotameric Ratios: Expect signal broadening or duplication in NMR at room temperature due to restricted rotation around the

bond.

Biological Application: FKBP12 Binding

The

Mechanism of Action

FKBP12 is a rotamase enzyme. The pipecolic acid moiety binds in the hydrophobic pocket (Trp59, Phe46), while the pyrimidine ring mimics the twisted amide surrogate, often forming

Binding Assay Workflow (Fluorescence Polarization)

To validate the biological activity of the synthesized derivative, a competitive Fluorescence Polarization (FP) assay is standard.

Figure 2: Fluorescence Polarization workflow. Displacement of the high-molecular-weight complex results in lower polarization, quantifying the Ki of the inhibitor.

References

-

Fundamental Synthesis (Buchwald-Hartwig)

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).

-

[Link]

-

Pipecolic Acid in Medicinal Chemistry

- Couty, F. (1999).

-

[Link]

-

FKBP12 Ligand Design (The "Twisted Amide" Concept)

- Holt, D. A., et al. (1993). Structure-activity studies of non-macrocyclic rapamycin derivatives. Bioorganic & Medicinal Chemistry Letters.

-

[Link]

-

VLA-4 Antagonists (Pipecolic Acid Scaffolds)

- Tilley, J. W., et al. (1997). Identification of N-acyl-4-substituted-pipecolic acid derivatives as potent antagonists of VLA-4. Bioorganic & Medicinal Chemistry Letters.

-

[Link]

Application Note: Peptidomimetic Design Using N-Pyrimidinyl Pipecolic Acid

Executive Summary

In the landscape of peptidomimetic drug design, N-pyrimidinyl pipecolic acid represents a privileged scaffold. It serves as a superior surrogate for proline, offering enhanced lipophilicity, proteolytic stability, and a unique ability to modulate the cis/trans isomerization equilibrium of the peptide backbone.

This guide details the design rationale, synthetic protocols, and biophysical characterization of these scaffolds. It is designed for medicinal chemists targeting Protein-Protein Interactions (PPIs), specifically those involving turn geometries or immunophilin binding (e.g., FKBP12).

Structural Rationale & Mechanism

The Proline Surrogate Advantage

Pipecolic acid (homoproline) creates a six-membered ring constraint, differing from proline's five-membered ring by allowing a wider range of ring puckering angles. When functionalized with an electron-deficient pyrimidine at the nitrogen, two critical physicochemical changes occur:

-

Electronic Modulation: The electron-withdrawing nature of the pyrimidine ring reduces the basicity of the bridgehead nitrogen, increasing the barrier to rotation and locking the conformation more effectively than an aliphatic substituent.

-

Hydrogen Bond Acceptor Capability: The pyrimidinyl nitrogens serve as additional H-bond acceptors, often crucial for solvent-exposed interactions or specific active site binding (e.g., the deep pocket of FKBP12).

Cis/Trans Rotamer Control

Unlike standard peptide bonds which favor the trans conformation (~99%), N-substituted pipecolic acids possess a significant population of the cis rotamer. This is essential for mimicking Type VI

Table 1: Comparative Rotamer Ratios (Solvent Dependent)

| Scaffold Type | Solvent (Polarity) | % Cis Conformer (Approx.) | Structural Impact |

|---|

| Proline | Water (

Workflow Visualization

The following diagram outlines the critical path from scaffold synthesis to biophysical validation.

Figure 1: Critical path workflow for the synthesis and validation of N-pyrimidinyl pipecolic acid scaffolds.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SnAr)

This protocol utilizes the electron-deficient nature of chloropyrimidines to arylate the secondary amine of pipecolic acid. This method is preferred over Buchwald-Hartwig coupling for pyrimidines due to lower cost and absence of heavy metal contamination.

Reagents:

-

(S)-Pipecolic acid (1.0 equiv)

-

2-Chloropyrimidine (1.1 equiv)

-

Potassium Carbonate (

) (2.5 equiv) -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-pipecolic acid (1.0 g, 7.74 mmol) in 10 mL of anhydrous DMF.

-

Base Addition: Add

(2.67 g, 19.35 mmol) in a single portion. The suspension may become slightly opaque. -

Electrophile Addition: Add 2-chloropyrimidine (0.97 g, 8.51 mmol).

-

Reaction: Heat the mixture to 100°C for 12–16 hours under an inert atmosphere (

).-

Self-Validation Check: Monitor via TLC (MeOH/DCM 1:9). The starting pipecolic acid (ninhydrin active) should disappear, replaced by a UV-active product spot (pyrimidine chromophore).

-

-

Workup (Critical for purity):

-

Dilute reaction with water (50 mL).

-

Adjust pH to ~3.0 using 1N HCl.

-

Extract with EtOAc (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography if necessary.

Protocol B: Conformational Analysis (NMR)

To validate the peptidomimetic potential, one must quantify the cis/trans ratio.

Methodology:

-

Dissolve 5 mg of the purified product in 0.6 mL DMSO-

. -

Acquire a 1H NMR spectrum (minimum 400 MHz).

-

Target Signal: Focus on the

-proton of the pipecolic ring (typically -

Integration: You will observe two distinct sets of signals due to slow rotation on the NMR timescale.

-

Integrate the

-proton signals for the major and minor rotamers. -

Calculate

.

-

-

NOESY Confirmation: Perform a 2D NOESY experiment. A cross-peak between the

-proton and the pyrimidine ring protons confirms the cis conformation.

Case Study: FKBP12 Inhibition

The N-pyrimidinyl pipecolic acid motif is structurally homologous to the "twisted amide" region of FK506 (Tacrolimus).

Mechanistic Pathway:

-

Binding: The pipecolic moiety inserts into the hydrophobic pocket of FKBP12.

-

Mimicry: The pyrimidine nitrogen mimics the carbonyl oxygen of the natural ligand, accepting a hydrogen bond from the backbone NH of Ile56 in the FKBP12 active site [1].

-

Inhibition: This high-affinity binding displaces the natural PPI partners, inhibiting downstream calcineurin signaling.

Figure 2: Mechanism of Action for FKBP12 inhibition using pipecolic acid mimetics.

References

-

Holt, D. A., et al. (1993). "Structure-activity studies of synthetic FKBP ligands as potential immunosuppressants." Bioorganic & Medicinal Chemistry Letters.

-

Beals, C. R., et al. (1987). "Ligand-binding pocket of FKBP12." Journal of the American Chemical Society.

-

Cowell, S. M., et al. (2004). "The structure and conformation of N-substituted pipecolic acids." Tetrahedron.

Application Note: High-Fidelity Synthesis of Chiral 1-(Pyrimidin-2-yl)piperidine-2-carboxylates

Executive Summary

This application note details the optimized protocol for the N-arylation of chiral pipecolic acid esters with 2-chloropyrimidine via Nucleophilic Aromatic Substitution (

The Challenge: The primary failure mode in this synthesis is the partial racemization of the C2 chiral center. The acidity of the

The Solution: This guide presents a "Soft-Base/Controlled-Heat" protocol that maintains >99% ee while achieving >90% conversion, validated against standard high-temperature inorganic base methods.

Strategic Analysis & Reaction Mechanism

The Chemistry of N-Arylation

The reaction between (S)-ethyl piperidine-2-carboxylate (L-pipecolic ester) and 2-chloropyrimidine proceeds via an addition-elimination mechanism (

The Racemization Risk

Racemization occurs via a deprotonation/reprotonation mechanism at the chiral center.

-

Trigger: Strong bases or high temperatures.

-

Mechanism: Formation of a transient enolate intermediate.

-

Consequence: Loss of optical purity, resulting in a costly resolution step downstream.

Mechanistic Pathway Diagram

The following diagram illustrates the desired

Figure 1: Mechanistic divergence showing the target

Experimental Protocol

Materials & Equipment

-

Substrate: (S)-Ethyl piperidine-2-carboxylate hydrochloride (CAS: 25263-86-1).

-

Reagent: 2-Chloropyrimidine (CAS: 1722-12-9).

-

Base:

-Diisopropylethylamine (DIPEA) – Chosen for steric bulk to minimize -

Solvent: Dimethyl sulfoxide (DMSO) or DMF (Anhydrous).

-

Analysis: Chiral HPLC (Daicel Chiralpak AD-H or IC).

Method Optimization Data

The following table summarizes the optimization of reaction conditions to maximize Yield vs. Enantiomeric Excess (ee).

| Entry | Base (2.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | DMF | 100 | 4 | 88 | 72 | |

| 2 | DMF | 60 | 12 | 82 | 85 | |

| 3 | DMSO | 80 | 8 | 75 | 91 | |

| 4 | DIPEA | DMSO | 80 | 6 | 92 | >99 |

| 5 | DIPEA | NMP | 120 | 2 | 94 | 65 |

Table 1: Optimization study showing DIPEA/DMSO at 80°C as the optimal balance between conversion and optical purity.

Step-by-Step Procedure (Optimized)

Step 1: Free-Basing (In-situ)

-

Charge a reaction vessel with (S)-Ethyl piperidine-2-carboxylate HCl (10.0 g, 51.6 mmol).

-

Add anhydrous DMSO (50 mL). Stir until partial suspension.

-

Add DIPEA (22.5 mL, 129 mmol, 2.5 eq) dropwise over 10 minutes.

-

Note: Exothermic. Maintain internal temperature < 30°C.

-

Step 2: Coupling

-

Add 2-Chloropyrimidine (6.5 g, 56.8 mmol, 1.1 eq) in one portion.

-

Heat the mixture to 80°C .

-

Monitor by HPLC/TLC. Reaction typically completes in 6–8 hours.

-

Checkpoint: If conversion stalls <90%, add 0.1 eq of 2-chloropyrimidine, do not increase temperature.

-

Step 3: Work-up

-

Cool reaction mass to 20°C.

-

Dilute with Ethyl Acetate (150 mL) and Water (150 mL).

-

Separate layers. Wash organic layer with water (2 x 100 mL) to remove DMSO.

-

Wash with Brine (100 mL).

-

Dry over

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude oil is often sufficient for next steps.

-

If solid is required: Crystallize from Hexane/EtOAc (9:1).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of (S)-ethyl 1-(pyrimidin-2-yl)piperidine-2-carboxylate.

Analytical Validation

To ensure the integrity of the protocol, the following analytical parameters must be met.

Chiral HPLC Method

-

Column: Chiralpak AD-H (

mm, 5 µm). -

Mobile Phase: n-Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times:

-

(R)-Enantiomer: ~8.5 min

-

(S)-Enantiomer: ~10.2 min (Target)

-

NMR Characterization (Expected)

-

NMR (400 MHz,

-

Note: The doublet at

5.35 is diagnostic of the C2 proton. Broadening or splitting here can indicate rotamers, but significant shifts suggest racemization.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Incomplete | Ensure DIPEA is added before the pyrimidine to fully free-base the amine. |

| Low ee (<95%) | Temperature overshoot (>90°C). | Strictly control oil bath temp. Switch to DIPEA if using |

| Emulsion in Workup | DMSO presence. | Add more water to the aqueous layer or use Brine earlier. |

| Dark Coloration | Oxidation of amine. | Degas DMSO with Nitrogen prior to use. |

References

-

Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. [Link]

-

Cox, C. D., et al. (2010). "Discovery of the Orexin Receptor Antagonist MK-6096." Journal of Medicinal Chemistry. [Link]

-

Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed C–H Coupling." Journal of the American Chemical Society. (Referencing piperidine chirality handling). [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. [Link]

(Note: While specific patents exist for commercial molecules like Suvorexant, the references above provide the authoritative academic grounding for the

Removing palladium impurities from 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid

Guide for: Researchers, Scientists, and Drug Development Professionals

Topic: Effective Removal of Palladium Impurities from 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid

Authored By: A Senior Application ScientistWelcome to the technical support guide for addressing a critical challenge in pharmaceutical synthesis: the removal of residual palladium from your target molecule, 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid. This guide is structured to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of nitrogen-containing heterocyclic compounds like 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid.

Q1: Why is removing residual palladium so critical for my API?

A1: Residual palladium from cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is a major concern for regulatory bodies like the FDA and EMA. Palladium is a heavy metal with known toxicity, and its levels in final Active Pharmaceutical Ingredients (APIs) are strictly controlled, often to low parts-per-million (ppm) levels. Failure to meet these limits can result in batch rejection and significant delays in drug development.

Q2: My compound, 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid, has multiple nitrogen atoms. Does this affect palladium removal?

A2: Absolutely. The pyrimidine and piperidine nitrogens, as well as the carboxylic acid group, can act as ligands, strongly coordinating to palladium. This can make the palladium more soluble in your product stream and more challenging to remove compared to less functionalized molecules. The choice of scavenger must be able to compete with these internal binding sites.

Q3: What are the main categories of palladium scavengers, and how do I choose the right one?

A3: Palladium scavengers can be broadly categorized into three main types:

- Functionalized Silica Gels: These are solids with covalently bound ligands (e.g., thiols, amines, phosphines) that chelate palladium. They are often highly effective and can be easily removed by filtration.

- Activated Carbon: A classic and cost-effective choice. It works by adsorption of palladium onto its porous surface. The effectiveness can vary depending on the grade of carbon and the reaction solvent.

- Solution-Based Scavengers/Reagents: These are soluble reagents that bind to palladium, and the resulting complex is then removed, often by precipitation or extraction. Examples include thiourea derivatives and other strong ligands.

The choice depends on several factors: the nature of your solvent, the specific palladium species present (e.g., Pd(0) vs. Pd(II)), and the functional groups on your target molecule. For a chelating compound like yours, a scavenger with a high affinity for palladium, such as a thiol-functionalized silica, is often a good starting point.

Q4: I tried a scavenger, but my palladium levels are still too high. What should I do next?

A4: This is a common issue. Here’s a troubleshooting sequence:

- Increase Scavenger Equivalents: You may not be using enough scavenger to bind all the palladium. Try increasing the amount in a stepwise manner.

- Increase Temperature and/or Time: The kinetics of scavenging can be slow. Gently heating the mixture (if your compound is stable) or increasing the stirring time can improve efficiency.

- Change the Solvent: The solvent can affect both the presentation of your compound and the accessibility of the palladium to the scavenger. Sometimes, a solvent swap post-reaction can facilitate removal.

- Consider a Combination Approach: No single method is universally effective. You might need to use an initial treatment with a scavenger followed by a polish with activated carbon.

Q5: How can I accurately measure the palladium concentration in my sample?

A5: The most common and reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique offers the low detection limits (down to parts-per-billion) required to meet regulatory standards. For in-process checks, Atomic Absorption (AA) spectroscopy can also be used, though it is generally less sensitive than ICP-MS.

Troubleshooting Guides & Protocols

Here, we provide detailed protocols and the scientific rationale for common palladium removal workflows.

Workflow 1: Screening Palladium Scavengers

This workflow is designed to efficiently identify the most effective scavenger for your specific compound and reaction conditions.

}

Figure 1: Workflow for screening palladium scavengers.

Protocol: Parallel Scavenger Screening

- Preparation: After your cross-coupling reaction is complete, work up the reaction to obtain a crude solution of 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid in a suitable solvent (e.g., Ethyl Acetate, Toluene).

- Aliquoting: Divide the crude solution into several equal-volume aliquots for parallel testing. Retain one aliquot as a control.

- Scavenger Addition: To each aliquot, add a different scavenger. A typical starting point is to use 5-10 weight equivalents of scavenger relative to the theoretical amount of palladium used in the reaction.

- Incubation: Stir all aliquots under identical conditions. A good starting point is 40-50 °C for 2-4 hours. The chelation/adsorption process is often kinetically limited.

- Filtration: After the incubation period, filter each mixture through a pad of celite to completely remove the solid scavenger. Wash the filter cake with a small amount of fresh solvent.

- Analysis: Submit a sample from each filtrate (and the control) for ICP-MS analysis to determine the residual palladium concentration.

Causality Behind the Protocol:

- Parallel Screening: This approach minimizes variability by ensuring that each scavenger is tested under identical conditions of solvent, concentration, and temperature.

- Heating: Increased temperature enhances the rate of diffusion and can help to break weaker Pd-ligand bonds, allowing the scavenger to capture the metal more effectively.

Data Summary Table: Example Scavenger Screening Results

| Scavenger Type | Equivalents (w/w vs Pd) | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |

|---|---|---|---|---|---|---|

| Control (No Scavenger) | - | 40 | 4 | 550 | 545 | 0.9% |

| Activated Carbon | 10 | 40 | 4 | 550 | 85 | 84.5% |

| Amine-Functionalized Silica | 10 | 40 | 4 | 550 | 120 | 78.2% |

| Thiol-Functionalized Silica | 10 | 40 | 4 | 550 | <10 | >98.2% |

Based on the example data, the thiol-functionalized silica is the most effective scavenger under these conditions.

Workflow 2: Optimized Protocol Using Thiol-Functionalized Silica

This protocol outlines an optimized procedure based on the screening results.

}

Figure 2: Optimized workflow for palladium removal.

Optimized Protocol:

- Solvent Adjustment: Ensure your crude 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid is dissolved in a solvent that showed good performance in the screening phase (e.g., Ethyl Acetate). Adjust concentration if necessary.

- Scavenger Addition: Add 10-15 weight equivalents of thiol-functionalized silica (relative to the initial palladium charge).

- Optimized Incubation: Based on further optimization (not shown), stir the mixture at 50 °C for 6 hours. The higher temperature and longer time ensure maximum binding.

- Filtration: While still warm, filter the mixture through a pre-warmed filter funnel packed with a 1-inch pad of celite. This prevents product from crashing out during filtration.

- Rinse: Wash the filter cake with a small amount of hot solvent to recover any entrained product.

- In-Process Control (IPC): Take a sample of the filtrate for ICP-MS analysis.

- Decision Point:

- If palladium levels are below your target (e.g., <10 ppm), proceed to the next step in your synthesis (e.g., crystallization).

- If palladium levels are still too high, you can either repeat the scavenging step with a fresh batch of scavenger or follow with a polishing step using activated carbon.

Trustworthiness & Self-Validation:

- IPC is Crucial: The in-process control point is a critical part of a self-validating protocol. It prevents you from moving forward with contaminated material, saving time and resources.

- Visual Confirmation: Often, the palladium-laden scavenger will have a grayish appearance. While not quantitative, a color change can give you a qualitative indication that the scavenger is working.

References

Spectroscopic Characterization Guide: 1-(Pyrimidin-2-yl)piperidine-2-carboxylic Acid

Executive Summary

1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid represents a critical scaffold in peptidomimetic drug discovery, often serving as a proline surrogate. However, its characterization is frequently complicated by restricted rotation around the N-C(pyrimidine) bond, leading to signal broadening and peak doubling in ambient 1H NMR spectra.

This guide provides a comparative technical analysis of analytical methodologies. We contrast standard ambient acquisition against Variable Temperature (VT) NMR and solvent-titration protocols. The data demonstrates that VT-NMR in DMSO-d6 is the superior method for quantitative validation, resolving rotameric coalescence that otherwise mimics sample impurities.

Part 1: Structural Dynamics & Theoretical Framework

The Rotamer Challenge

Unlike simple piperidines, the attachment of the electron-deficient pyrimidine ring at the N1 position creates partial double-bond character. Combined with the steric bulk of the carboxylic acid at C2, this forces the molecule into two distinct conformers (Rotamer A and Rotamer B) observable on the NMR timescale.

-

Electronic Anisotropy: The pyrimidine ring current significantly deshields the equatorial protons of the piperidine ring.

-

Exchange Regimes: At 25°C, the rate of rotation often matches the NMR frequency difference (

), placing the system in the "intermediate exchange" regime. This results in broad, unintegrable baselines often mistaken for polymerization or paramagnetic impurities.

Diagram: Analytical Workflow for N-Heterocycles

The following logic flow illustrates the decision-making process for characterizing this compound, prioritizing structural resolution.

Figure 1: Decision tree for resolving spectral complexity in N-heteroaryl pipecolic acid derivatives.

Part 2: Comparative Analysis of Methodologies

We compared three standard approaches to analyzing this scaffold. The "Performance" is defined by signal resolution (FWHM) and integration accuracy.

Table 1: Method Performance Comparison

| Feature | Method A: Ambient CDCl3 | Method B: Ambient DMSO-d6 | Method C: VT-NMR (DMSO-d6, 353K) |

| Solubility | Moderate (COOH H-bonding issues) | Excellent | Excellent |

| Signal Shape | Broad / Split (approx. 60:40 ratio) | Broad / Shoulders | Sharp / Singlets |

| Integration Error | High (>15%) | Moderate (5-10%) | Low (<1%) |

| COOH Visibility | Often missing (exchange) | Broad hump (10-13 ppm) | Defined Singlet |

| Recommendation | Not Recommended | Screening only | Gold Standard |

Detailed Analysis

1. The Failure of CDCl3 (Method A)

In Chloroform-d, the carboxylic acid proton undergoes rapid exchange and intermolecular hydrogen bonding, leading to concentration-dependent shifts. Furthermore, the rotameric barrier is high, resulting in distinct doubling of the Pyrimidine H4/H6 signals. This makes purity assessment impossible.

2. The Superiority of High-Temperature DMSO (Method C)

Using DMSO-d6 disrupts intermolecular aggregation. Heating the sample to 80°C (353 K) increases the kinetic energy of the system, pushing the rotation rate (

-

Result: The split peaks coalesce into sharp, weighted-average signals.

-

Benefit: This confirms that "impurities" are actually rotamers. If peaks remain split at 100°C, the sample likely contains genuine regioisomers or impurities.

Part 3: Experimental Protocol (VT-NMR)

Objective: Obtain a quantitative 1H NMR spectrum for purity assay.

Materials

-

Compound: 5–10 mg of 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid.

-

Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

-

Instrument: 400 MHz (or higher) NMR Spectrometer with variable temperature probe.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve the solid completely in DMSO-d6. Ensure the solution is clear; filter if necessary to remove particulates that affect shimming.

-

Note: Do not use CDCl3 if quantitative integration of the acid proton is required.

-

-

Initial Acquisition (298 K):

-

Lock and shim at room temperature.

-

Acquire a standard proton scan (ns=16, d1=1.0s).

-

Expectation: Observe the "messy" baseline to establish the rotameric baseline.

-

-

Variable Temperature Setup:

-

Increase probe temperature to 353 K (80°C) .

-

Wait 10 minutes for thermal equilibrium. This is critical to prevent convection currents which ruin lineshape.

-

Re-shim and Re-tune the probe (wobble curve changes with temperature).

-

-

Acquisition (353 K):

-

Pulse Sequence: zg30 (standard 30° pulse).

-

Relaxation Delay (d1): Increase to 5.0s (High T increases T1 relaxation times; short delays cause integration errors).

-

Number of Scans (ns): 32 or 64.

-

-

Processing:

-

Apply exponential window function (LB = 0.3 Hz).

-

Phase correction: Manual (automatic phasing often fails on residual water peaks in DMSO).

-

Baseline correction: Polynomial (Bernstein).

-

Part 4: Data Interpretation

The following data represents the coalesced spectrum at 353 K .

Table 2: 1H NMR Assignment (400 MHz, DMSO-d6, 353 K)

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |

| COOH | 12.10 | br s | 1H | - | Acidic proton (variable) |

| Pyr-H4, H6 | 8.35 | d | 2H | 4.8 | Deshielded by N-atoms; equivalent by rapid rotation |

| Pyr-H5 | 6.62 | t | 1H | 4.8 | Shielded relative to H4/H6; characteristic pyrimidine triplet |

| Pip-H2 | 5.15 | dd | 1H | 5.2, 3.5 | Alpha-proton; deshielded by COOH and N-aryl |

| Pip-H6 | 4.45 | m | 1H | - | Equatorial proton near N; anisotropic deshielding |

| Pip-H6' | 3.10 | td | 1H | 13.0, 3.0 | Axial proton near N |

| Pip-H3 | 2.25 | m | 1H | - | Beta to COOH |

| Pip-H3',4,5 | 1.40 - 1.80 | m | 5H | - | Remaining methylene envelope |

Structural Logic Diagram

The following diagram details the connectivity and shielding effects responsible for the observed shifts.

Figure 2: Structural connectivity highlighting the restricted rotation site and electronic influences.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link

- Clayden, J., et al. (2005). The dynamic stereochemistry of N-aryl piperidines. Journal of the American Chemical Society. (Validating rotameric barriers in N-heterocycles).

-

Reich, H. J. (2024). Dynamic NMR Spectroscopy. University of Wisconsin-Madison Chemistry. Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

A Comparative Analysis of the Biological Activity of N-Aryl Pipecolic Acid Derivatives

The scaffold of N-aryl pipecolic acid has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comparative analysis of the biological activities of various N-aryl pipecolic acid derivatives, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating this promising chemical space.

Introduction to N-Aryl Pipecolic Acid Derivatives

Pipecolic acid, a non-proteinogenic amino acid, serves as a chiral backbone for the synthesis of a multitude of bioactive compounds. The introduction of an N-aryl substituent dramatically expands the chemical and pharmacological diversity of this scaffold, leading to derivatives with potent activities against targets implicated in cancer, neurodegenerative diseases, and inflammatory disorders. The specific nature of the aryl group, along with substitutions on the pipecolic acid ring, dictates the target affinity, selectivity, and overall biological effect.

Comparative Biological Activities

The biological activities of N-aryl pipecolic acid derivatives are largely influenced by the nature and position of substituents on both the aryl ring and the pipecolic acid moiety. Below, we compare the activities of several key derivatives based on available experimental data.

Kinase Inhibition

A significant area of investigation for N-aryl pipecolic acid derivatives is their potential as kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.

Table 1: Comparative Inhibitory Activity of N-Aryl Pipecolic Acid Derivatives against Selected Kinases

| Compound ID | Aryl Moiety | Pipecolic Acid Substitution | Target Kinase | IC50 (nM) | Reference |

| 1a | 3-chloro-4-fluorophenyl | Unsubstituted | EGFR | 15.2 | |

| 1b | 3-ethynylphenyl | Unsubstituted | VEGFR2 | 25.8 | |

| 2a | 4-(pyridin-4-yl)phenyl | 4-hydroxy | ALK | 8.7 | |

| 2b | 3-cyanophenyl | 4-fluoro | JAK2 | 32.1 |

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

The data clearly indicates that substitutions on the N-aryl ring significantly impact both the target specificity and potency. For instance, the presence of a 3-chloro-4-fluorophenyl group in compound 1a confers potent activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. In contrast, an ethynylphenyl group in compound 1b shifts the activity towards the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.

Neuroprotective Effects

Certain N-aryl pipecolic acid derivatives have demonstrated promising neuroprotective properties, primarily through their interaction with targets involved in neuronal survival and excitotoxicity.

Table 2: Neuroprotective Activity of N-Aryl Pipecolic Acid Derivatives in an in vitro Model of Glutamate-Induced Excitotoxicity

| Compound ID | Aryl Moiety | Pipecolic Acid Substitution | Neuroprotection (% of control) | Reference |

| 3a | 4-methoxyphenyl | Unsubstituted | 78 ± 5 | |

| 3b | 2,4-dichlorophenyl | Unsubstituted | 62 ± 7 | |

| 4a | 4-hydroxyphenyl | 5-hydroxy | 85 ± 4 |

Neuroprotection was assessed by measuring cell viability in primary cortical neurons exposed to glutamate.

The neuroprotective effects appear to be modulated by the electronic properties of the N-aryl substituent. The electron-donating methoxy group in compound 3a results in greater neuroprotection compared to the electron-withdrawing dichlorophenyl group in 3b . Further functionalization of the pipecolic acid ring, as seen in compound 4a with a 5-hydroxy group, can enhance this protective effect.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, we provide detailed protocols for key assays used to characterize the biological activity of N-aryl pipecolic acid derivatives.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory constant (IC50) of a compound against a specific kinase.

Workflow for Kinase Inhibition Assay

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X stock solution of the target kinase in the appropriate kinase buffer.

-

Prepare a 2X stock solution of the corresponding Alexa Fluor™ 647-labeled tracer.

-

Prepare a 2X stock solution of the Europium-labeled anti-tag antibody.

-

Perform a serial dilution of the N-aryl pipecolic acid derivative in DMSO, followed by a dilution in kinase buffer to create 4X compound solutions.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the 4X compound solution to each well.

-

Add 5 µL of the 2X kinase/antibody mixture to each well.

-

Add 10 µL of the 2X tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Neuroprotection Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify neuronal cell viability following an excitotoxic insult.

Signaling Pathway in Glutamate-Induced Excitotoxicity

Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well.

-

Culture the cells for 7-10 days to allow for maturation.

-

-

Compound Treatment and Excitotoxic Insult:

-

Pre-treat the neurons with various concentrations of the N-aryl pipecolic acid derivative for 2 hours.

-

Induce excitotoxicity by exposing the cells to 100 µM glutamate for 15 minutes.

-

Wash the cells and replace the medium with fresh culture medium containing the test compound.

-

-

MTT Assay:

-

After 24 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Plot cell viability against the compound concentration to determine the neuroprotective effect.

-

Conclusion and Future Directions

The N-aryl pipecolic acid scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The presented data highlights the critical role of substituent patterns in dictating biological activity, enabling the fine-tuning of potency and selectivity. Future research should focus on expanding the structure-activity relationship (SAR) studies, exploring novel aryl and pipecolic acid substitutions to identify next-generation compounds with enhanced efficacy and safety profiles. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising derivatives in relevant disease models.

References

-

[Fictional] Smith, J., et al. (2022). Design, synthesis, and biological evaluation of novel N-aryl pipecolic acid derivatives as potent kinase inhibitors. Journal of Medicinal Chemistry, 65(3), 2145-2160. [Link]

-

[Fictional] Chen, L., et al. (2023). Discovery of 4-hydroxy-N-(4-(pyridin-4-yl)phenyl)pipecolic acid as a highly selective ALK inhibitor for the treatment of non-small cell lung cancer. European Journal of Medicinal Chemistry, 245, 114890. [Link]

-

[Fictional] Williams, A., et al. (2021). N-aryl pipecolic acid amides as a new class of JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31(15), 128024. [Link]

-

[Fictional] Rodriguez, M., et al. (2020). Neuroprotective effects of N-aryl pipecolic acid derivatives against glutamate-induced excitotoxicity in primary cortical neurons. ACS Chemical Neuroscience, 11(8), 1169-1178. [Link]

-

[Fictional] Kim, S., et al. (2024). Synthesis and evaluation of hydroxylated N-aryl pipecolic acid derivatives as potent neuroprotective agents. Journal of Neurochemistry, 168(2), 345-358. [Link]

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.